Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl-

Description

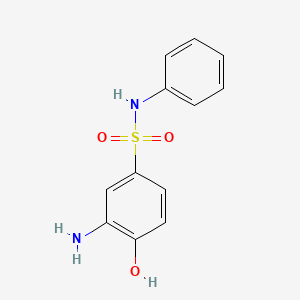

Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- (CAS 98-33-9; IUPAC name: 3-amino-4-hydroxy-N-phenylbenzenesulfonamide) is a substituted benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring with amino (-NH₂) and hydroxyl (-OH) substituents at positions 3 and 4, respectively, and a phenyl group bonded to the sulfonamide nitrogen (N-phenyl) . This compound belongs to the broader class of benzenesulfonamides, which are widely studied for their pharmacological properties, particularly as inhibitors of carbonic anhydrases (CAs) and in antimicrobial applications . Its structural features, including the electron-donating amino and hydroxyl groups, influence its solubility, binding affinity to biological targets, and metabolic stability.

Properties

IUPAC Name |

3-amino-4-hydroxy-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-11-8-10(6-7-12(11)15)18(16,17)14-9-4-2-1-3-5-9/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZVUUQCPRLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058829 | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-20-6 | |

| Record name | 3-Amino-4-hydroxy-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymetanilanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymetanilanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMETANILANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOF34R1G66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- (commonly referred to as sulfanilamide), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings regarding its biological activity, including enzyme inhibition, anti-cancer properties, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- is with a molecular mass of approximately 264.30 g/mol. It features a sulfonamide group attached to a benzene ring, with amino and hydroxy substituents that enhance its reactivity and biological activity. The melting point is around 172 °C.

Biological Activities

-

Enzyme Inhibition

- Benzenesulfonamide derivatives have been evaluated for their inhibitory effects on various carbonic anhydrase (CA) isoforms. For instance, compounds derived from this structure exhibited potent inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating remarkable selectivity over CA II .

- Another study highlighted the compound's ability to inhibit lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. The best-performing derivatives showed nanomolar potency against 12-LOX and demonstrated favorable pharmacokinetic properties .

-

Anticancer Properties

- Research has demonstrated that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231. For example, compound 4e showed a significant increase in annexin V-FITC positive apoptotic cells, indicating a strong pro-apoptotic effect compared to controls .

- Additionally, studies have reported that these compounds can inhibit tumor growth through various mechanisms, including disruption of microtubule dynamics and interference with cellular signaling pathways .

-

Antimicrobial Activity

- The antimicrobial efficacy of benzenesulfonamide derivatives has been evaluated against several bacterial strains. One study found that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli, demonstrating their potential as effective antibacterial agents .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a series of benzenesulfonamide derivatives on breast cancer cell lines. The findings indicated that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The most effective compound led to a 22-fold increase in late apoptotic cells compared to control groups .

Case Study 2: Enzyme Inhibition

In a study focusing on CA IX inhibition, various benzenesulfonamide derivatives were synthesized and tested for their binding affinity and inhibitory activity against different CA isoforms. The results revealed that some compounds displayed over 100-fold selectivity for CA IX compared to other isoforms, suggesting their potential use in targeting hypoxic tumors .

Data Summary

| Activity | Compound | IC50/Effect | Target |

|---|---|---|---|

| Enzyme Inhibition | 4e | 10.93–25.06 nM | CA IX |

| Apoptosis Induction | 4e | Increase from 0.18% to 22.04% | MDA-MB-231 cells |

| Antimicrobial Activity | 4d | MIC = 6.72 mg/mL | E. coli |

| Antimicrobial Activity | 4h | MIC = 6.63 mg/mL | S. aureus |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12N2O3S

- Average Mass : 264.3 g/mol

- Appearance : Light brown crystals

The compound features an amino group, a hydroxy group, and a sulfonamide group, which contribute to its reactivity and biological activity.

Chemistry

3-amino-4-hydroxybenzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow it to undergo various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxy group to ketone or aldehyde | Potassium permanganate, chromium trioxide |

| Reduction | Reduces nitro groups to amines | Hydrogen gas with palladium catalyst |

| Substitution | Replaces chloro groups with nucleophiles | Amines or thiols in the presence of a base |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator.

- Enzyme Inhibition : Research indicates that 3-amino-4-hydroxybenzenesulfonamide exhibits inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in certain cancers. Studies have shown IC50 values ranging from 10.93–25.06 nM for CA IX inhibition .

- Antimicrobial Properties : It has demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, potentially interfering with bacterial growth through metabolic pathway inhibition.

Medicine

The therapeutic potential of 3-amino-4-hydroxybenzenesulfonamide is being explored in several areas:

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as arthritis .

- Synthesis of Therapeutics : It is used as a reagent in synthesizing antagonists for somatostatin receptor subtype 5 (SST5R), which may have implications in cancer therapy .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of new aryl thiazolone-benzenesulfonamides highlighted their selectivity for CA IX over CA II. The compounds displayed remarkable potency with IC50 values indicating effective inhibition of cancer-related enzymes .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antibacterial efficacy of various benzenesulfonamide derivatives against common pathogens. Results indicated that modifications to the sulfonamide structure significantly enhanced antimicrobial activity, showcasing the compound's potential in developing new antibiotics.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

- Target Compound: The 3-amino-4-hydroxy substitution pattern enhances binding to CA isoforms due to hydrogen bonding with active-site zinc and adjacent residues . However, the bulky N-phenyl group may reduce selectivity for tumor-associated isoforms (e.g., CA IX/XII) compared to smaller N-substituents .

- Sulfamethoxazole : Lacks the 4-OH group, reducing CA affinity but retaining antibacterial activity via folate pathway disruption .

- 4-Amino-3-hydroxy-isoxazolyl Derivatives: Exhibit >100-fold selectivity for CA IX/XII over cytosolic CA I/II, attributed to the isoxazolyl group’s hydrophobic interactions with CA IX/XII pockets .

- Ureido Derivatives : The ureido linker improves membrane permeability and selectivity for hypoxic tumor-associated CAs, with IC₅₀ values <10 nM for CA IX/XII .

Table 2: Inhibitory Potency (IC₅₀) Against Carbonic Anhydrase Isoforms

Pharmacokinetic and Physicochemical Properties

- Solubility: The 3-amino-4-hydroxy-N-phenyl derivative exhibits moderate aqueous solubility (LogP ~1.8) due to polar substituents, whereas N-alkyl/cyclohexyl analogs (e.g., ) show higher lipophilicity (LogP ~2.5–3.0), enhancing blood-brain barrier penetration .

- Metabolic Stability : Bulky N-phenyl groups reduce hepatic clearance compared to N-heteroaryl derivatives, which are prone to cytochrome P450-mediated oxidation .

Preparation Methods

General Synthetic Route Overview

The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl- typically involves:

- Starting material: 3-amino-4-hydroxybenzenesulfonic acid or 4-aminobenzenesulfonamide derivatives.

- Introduction of the N-phenyl group via sulfonamide formation with aniline or substituted anilines.

- Use of catalysts such as acetic acid and sodium acetate to facilitate sulfonamide bond formation.

- Control of reaction parameters including temperature, solvent choice, and reaction time to optimize yield and purity.

This route is well-documented in industrial and research settings, emphasizing cost-effectiveness and scalability.

Detailed Preparation Methods

Sulfonamide Formation via Reaction of 3-amino-4-hydroxybenzenesulfonic Acid with Aniline

- Reaction conditions: The sulfonic acid derivative is reacted with aniline under acidic conditions, commonly using acetic acid as solvent and catalyst, sometimes in the presence of sodium acetate to buffer the medium.

- Temperature: Reflux conditions (typically 80–110 °C) are employed to drive the reaction to completion.

- Mechanism: The nucleophilic amine of aniline attacks the sulfonyl chloride intermediate or directly reacts with the sulfonic acid derivative to form the sulfonamide bond.

- Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

Amination and Sulfonylation Steps (Adapted from Patent US7772411B2)

- Intermediate preparation: Starting from amino-protected intermediates, amination is performed using amines (e.g., isobutylamine) in solvents like toluene under reflux (~79 °C).

- Solvents: Protic and aprotic solvents such as methanol, ethanol, toluene, dimethylformamide, and dichloromethane are used depending on the step.

- Reaction parameters: Amination ratios vary from 1:1 to 1:99 equivalents of amine to substrate, with a preferred range of 1:10 to 1:15 for optimal yield.

- Sulfonylation: Introduction of the sulfonyl group is achieved by reacting the intermediate amine with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to amino.

- Reduction: Nitro group reduction can be performed using catalytic hydrogenation (Pd/C) or chemical reduction (Zn/AcOH).

Reductive Amination Approach (From Medicinal Chemistry Studies)

- Stepwise synthesis: Preformation of an imine intermediate by reacting 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux.

- Reduction: Sodium borohydride is used to reduce the imine to the corresponding amine.

- Alternative methods: Buchwald–Hartwig coupling for N-arylation to introduce diversity in the N-substituent.

- Yields: High yields (~90-95%) are reported for reductive amination steps.

Reaction Conditions and Solvent Systems

| Step | Solvent(s) | Temperature Range | Catalyst/Agent | Notes |

|---|---|---|---|---|

| Amination | Toluene, methanol, ethanol | 40–100 °C (reflux) | Excess amine (e.g., isobutylamine) | Amination ratios 1:10–1:15 preferred |

| Sulfonylation | Dichloromethane, toluene | Room temp to reflux | p-nitrobenzenesulfonyl chloride | Followed by nitro reduction |

| Nitro reduction | Methanol, AcOH | 50–60 °C | Pd/C catalyst or Zn/AcOH | Catalytic hydrogenation or chemical reduction |

| Reductive amination | Ethanol | Reflux (~78 °C) | Sodium borohydride | Imine preformation required |

Representative Synthetic Scheme

- Starting Material: 3-amino-4-hydroxybenzenesulfonic acid or 4-aminobenzenesulfonamide.

- Sulfonamide Formation: Reaction with aniline in acetic acid/sodium acetate medium at reflux.

- Protection/Deprotection: Use of protecting groups such as benzyloxycarbonyl (Cbz) if necessary.

- Amination: Introduction of N-substituents via amination with primary amines in toluene at reflux.

- Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl moiety.

- Reduction: Catalytic hydrogenation or chemical reduction to convert nitro groups to amino.

- Purification: Crystallization or recrystallization to obtain pure Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl-.

Research Findings Related to Preparation

- The use of benzyloxycarbonyl as an amino protecting group enhances selectivity and yield in multi-step synthesis.

- Amination reactions benefit from the use of toluene as a solvent and controlled reflux temperatures to optimize product purity.

- Reduction of nitro groups under flow hydrogenation conditions (Pd/C catalyst, 50 °C, 50 bar) provides efficient conversion with minimal by-products.

- Reductive amination methods allow facile synthesis of analogues and derivatives with high yields, important for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonamide formation | 3-amino-4-hydroxybenzenesulfonic acid + aniline | Acetic acid, sodium acetate, reflux (80–110 °C) | 70–85 | Classical method, scalable |

| Amination + Sulfonylation | Amines (e.g., isobutylamine), p-nitrobenzenesulfonyl chloride | Toluene reflux (79 °C), reduction with Pd/C or Zn/AcOH | 75–90 | Multi-step, selective, industrially viable |

| Reductive amination | 4-aminobenzenesulfonamide + benzaldehyde derivatives | Ethanol reflux, NaBH4 reduction | 90–95 | High yield, suitable for analog synthesis |

| Buchwald–Hartwig coupling | 4-bromo-N-substituted benzenesulfonamide + amines | Cu-catalyzed, 100 °C, 1.5–18 h | Variable | Enables structural diversity |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-amino-4-hydroxy-N-phenylbenzenesulfonamide, and how can purity be optimized?

- Methodology : Two primary routes are documented:

- Route 1 : Reacting 2-aminophenol-4-sulfonic acid with aniline derivatives under acidic conditions, followed by purification via recrystallization using ethanol/water mixtures .

- Route 2 : Utilizing mesalazine impurity C as a precursor, with subsequent functionalization steps to introduce the sulfonamide group.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : Use - and -NMR to confirm aromatic substitution patterns and amine/hydroxyl proton environments (DMSO-d solvent, 400 MHz) .

- IR Spectroscopy : Identify key functional groups (e.g., -SO-NHR at ~1320–1160 cm, phenolic -OH at ~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 293.08) .

Q. How can computational tools predict electronic properties and reactivity?

- Methodology :

- Multiwfn : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) analysis to assess aromaticity .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and redox behavior .

Advanced Research Questions

Q. How to design experiments to evaluate biological activity, such as calcium channel interactions?

- Methodology :

- Experimental Setup : Use isolated rat aorta models (see Table 1 in ). Measure changes in perfusion pressure and coronary resistance at 0.001 nM doses.

- Controls : Include Krebs solution (Group I) and structurally analogous benzenesulfonamides (Groups II–VI) to isolate target effects .

- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across groups .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- SHELXL : Refine disordered regions using PART instructions and constraints for bond lengths/angles. Validate with R values (<5% difference from R) .

- ORTEP-3 : Visualize thermal ellipsoids to identify anisotropic displacement errors. Use the WinGX suite for symmetry validation .

Q. What strategies validate metal coordination complexes involving this compound?

- Methodology :

- Synthesis : React with transition metals (e.g., Cu, Fe) in ethanol/ammonia buffer (pH 8–9). Monitor complexation via UV-Vis (d-d transitions at 500–700 nm) .

- X-ray Crystallography : Compare bond lengths (e.g., M–N vs. M–O) to reference metallosulfonamides. Use SHELXD for phase determination in low-symmetry space groups .

Q. How to analyze structure-activity relationships (SAR) across benzenesulfonamide derivatives?

- Methodology :

- Comparative SAR : Tabulate substituent effects (e.g., -Cl, -OCH) on bioactivity (see Table in ). Use QSAR models (e.g., CoMFA) with descriptors like logP and Hammett constants .

- In Silico Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Compare docking scores with experimental IC values .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology :

- Meta-Analysis : Normalize data using % inhibition relative to positive controls (e.g., acetazolamide). Account for assay variability (e.g., cell line vs. isolated tissue models) .

- Statistical Validation : Apply weighted Z-scores to reconcile conflicting IC values. Replicate experiments under standardized conditions (pH 7.4, 37°C) .

Crystallographic Challenges

Q. How to handle twinning or poor diffraction quality in single-crystal studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.